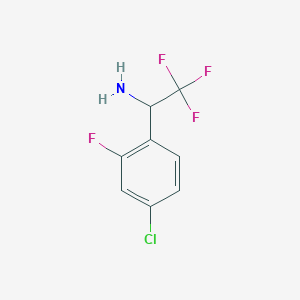![molecular formula C6H5ClN2O3 B13590093 2-[(5-Chloropyrazin-2-yl)oxy]aceticacid](/img/structure/B13590093.png)
2-[(5-Chloropyrazin-2-yl)oxy]aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Chloropyrazin-2-yl)oxy]acetic acid is a chemical compound that belongs to the class of pyrazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound is characterized by the presence of a chloropyrazine ring attached to an acetic acid moiety through an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chloropyrazin-2-yl)oxy]acetic acid typically involves the reaction of 5-chloropyrazine-2-ol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of the pyrazine derivative is replaced by the chloroacetic acid, forming the desired ether linkage .
Industrial Production Methods
Industrial production methods for 2-[(5-Chloropyrazin-2-yl)oxy]acetic acid are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Chloropyrazin-2-yl)oxy]acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chloropyrazine ring to a pyrazine ring with different substituents.
Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various substituted pyrazine derivatives.
Scientific Research Applications
2-[(5-Chloropyrazin-2-yl)oxy]acetic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-[(5-Chloropyrazin-2-yl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-[(6-Chloropyrazin-2-yl)oxy]acetic acid: Similar in structure but with a different position of the chlorine atom on the pyrazine ring.
5-Acetyl-2-chloropyrazine: Another pyrazine derivative with different functional groups.
Uniqueness
2-[(5-Chloropyrazin-2-yl)oxy]acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ether linkage and chloropyrazine ring make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C6H5ClN2O3 |
|---|---|
Molecular Weight |
188.57 g/mol |
IUPAC Name |
2-(5-chloropyrazin-2-yl)oxyacetic acid |
InChI |
InChI=1S/C6H5ClN2O3/c7-4-1-9-5(2-8-4)12-3-6(10)11/h1-2H,3H2,(H,10,11) |
InChI Key |
KEWUXOUELYYTNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{5-[(piperazin-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine tetrahydrochloride](/img/structure/B13590014.png)
![[1-(Hydroxymethyl)-2-methylcyclopropyl]methanol](/img/structure/B13590018.png)
![3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrrole-2-carboxylic acid](/img/structure/B13590026.png)
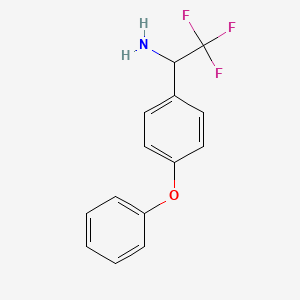
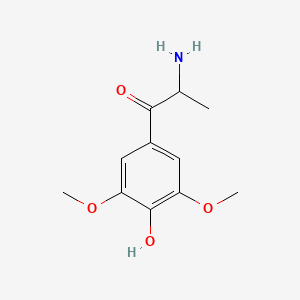

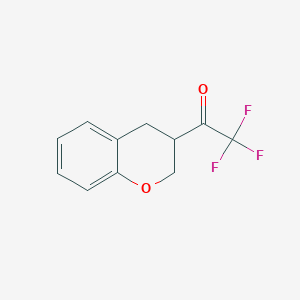
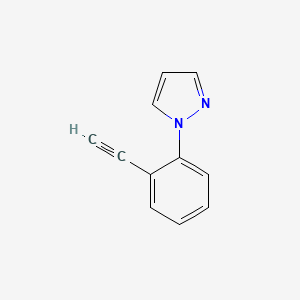
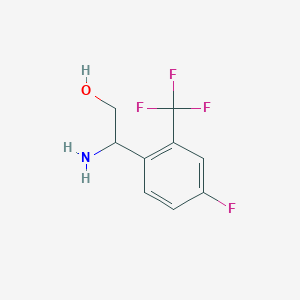
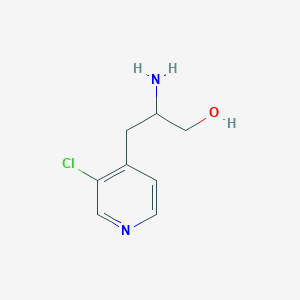
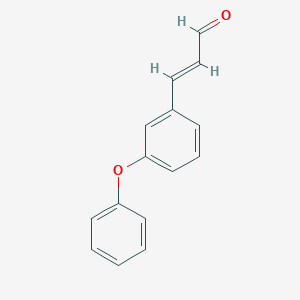

![tert-butylN-[1-(chloromethyl)cyclobutyl]carbamate](/img/structure/B13590080.png)
